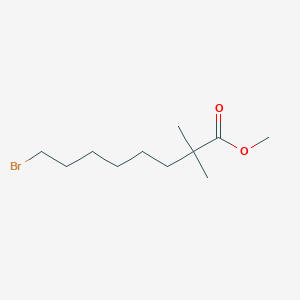
1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one is a heterocyclic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a prop-2-en-1-one moiety with two methylthio substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide in methanol . This reaction forms the chalcone intermediate, which can then undergo further functionalization to introduce the pyrazole and methylthio groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: Research has indicated its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(1H-imidazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
1-(4-(1H-pyridyl-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one: Contains a pyridine ring, offering different electronic properties.
Uniqueness
1-(4-(1H-pyrazol-1-yl)phenyl)-3,3-bis(methylthio)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, in particular, enhances its potential as a pharmacophore in drug design .
Propriétés
IUPAC Name |
3,3-bis(methylsulfanyl)-1-(4-pyrazol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-18-14(19-2)10-13(17)11-4-6-12(7-5-11)16-9-3-8-15-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGDNGUQTRYMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)N2C=CC=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Prop-2-EN-1-yloxy)methyl]-1,3-thiazole](/img/structure/B8264720.png)












![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)
